1-[2-(4-bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromophenyl group and a phenylquinazoline core, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the alkylation of quinazoline derivatives. One common method includes the reaction of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines.
Scientific Research Applications
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression .
Comparison with Similar Compounds
- **2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- **4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness: 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione stands out due to its specific structural features, such as the quinazoline core and the bromophenyl group. These features contribute to its unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H15BrN2O3 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H15BrN2O3/c23-16-12-10-15(11-13-16)20(26)14-24-19-9-5-4-8-18(19)21(27)25(22(24)28)17-6-2-1-3-7-17/h1-13H,14H2 |
InChI Key |
HDVKURWPKYOPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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